molecular formula C13H15N3O B11879534 Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)- CAS No. 61149-71-1

Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-

Cat. No.: B11879534
CAS No.: 61149-71-1
M. Wt: 229.28 g/mol
InChI Key: XWMUKMDPPOYLHJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with dimethyl and methylene groups, and an acetamide functional group. It is primarily used in research settings due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide typically involves the reaction of 2,4-dimethylquinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoxaline derivatives with hydrogenated rings.

    Substitution: Quinoxaline derivatives with substituted functional groups.

Scientific Research Applications

N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4-Dimethylquinoxaline: A precursor in the synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide.

    Quinoxaline: The parent compound of the quinoxaline family.

    N-(2-Methyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: A structurally similar compound with a single methyl group.

Uniqueness: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61149-71-1

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2,4-dimethyl-3-methylidenequinoxalin-6-yl)acetamide

InChI

InChI=1S/C13H15N3O/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8/h5-7H,2H2,1,3-4H3,(H,15,17)

InChI Key

XWMUKMDPPOYLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C)N(C1=C)C

Origin of Product

United States

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